(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S3 and its molecular weight is 520.64. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research on substituted benzothiazole and piperidine derivatives has demonstrated potential antimicrobial properties. For example, a study by Anuse et al. synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting a way toward designing more potent antimicrobial agents (Anuse et al., 2019).
Anti-cancer Activity
Compounds incorporating elements similar to the queried chemical have been evaluated for their anti-cancer activities. A study on novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives highlighted compounds with significant activity against human breast cancer cell lines, pointing toward the potential development of new chemotherapeutic agents (Al-Said et al., 2011).
Antihypertensive and Diuretic Activities
The synthesis of N-sulfur derivatives of piperidine-based compounds has been linked to marked antihypertensive and diuretic activities in species-specific studies, providing insights into the potential for developing new therapeutic agents in cardiovascular disease management (Klioze & Novick, 1978).
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S3/c1-2-12-26-19-11-10-18(33(23,28)29)15-20(19)32-22(26)24-21(27)16-6-8-17(9-7-16)34(30,31)25-13-4-3-5-14-25/h2,6-11,15H,1,3-5,12-14H2,(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQYQPZHGAHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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